Stereochemical Identity: (1S,6R) vs. (1R,6S) Enantiomer – Functional Divergence in CNS Transporter Binding
The (1S,6R) absolute configuration is the stereoisomer required for the potent triple reuptake inhibitor GSK1360707F. The (1S,6R)-configured GSK1360707F exhibits a Ki of 1.58 nM at the human norepinephrine transporter (NET), with comparable potency at SERT and DAT as reported in the 2010 J Med Chem disclosure [1][2]. The (1R,6S) enantiomer, while synthetically accessible (CAS 1820752-38-2 as the hydrochloride salt ), does not appear as the active configuration in any reported clinical candidate from the 3-azabicyclo[4.1.0]heptane series. This stereochemical specificity is consistent with a defined chiral recognition event at the transporter binding pocket, meaning procurement of the incorrect enantiomer would yield an inactive or sub-potent building block for CNS programmes [1].
| Evidence Dimension | Binding affinity at human norepinephrine transporter (NET) – Ki |
|---|---|
| Target Compound Data | Ki = 1.58 nM (for GSK1360707F bearing the (1S,6R)-configured 3-azabicyclo[4.1.0]heptane core; measured by ChEMBL_642190 assay) [2] |
| Comparator Or Baseline | (1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride (CAS 1820752-38-2) – no reported Ki data for the corresponding (1R,6S)-configured triple reuptake inhibitor |
| Quantified Difference | Qualitative: only the (1S,6R) configuration appears in the potent clinical candidate GSK1360707F; the (1R,6S) enantiomer is not associated with any reported potent CNS activity in this chemotype |
| Conditions | In vitro radioligand displacement assay at recombinant human NET expressed in HEK293 cells; Ki determined by Cheng-Prusoff correction [1] |
Why This Matters
For any program targeting CNS transporters or requiring defined chirality for target engagement, specifying (1S,6R) stereochemistry is non-negotiable—procuring the enantiomer or a racemate introduces an inactive component that dilutes potency and complicates SAR interpretation.
- [1] Micheli F, Cavanni P, Andreotti D, et al. 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. J Med Chem. 2010;53(13):4989-5001. doi:10.1021/jm100481d View Source
- [2] BindingDB Entry 50039244. Ki = 1.58 nM for BDBM50322698 at human NET. Assay: ChEMBL_642190. View Source
